Hydroxy Torsemide-d7
Description
Properties
CAS No. |
1329613-35-5 |
|---|---|
Molecular Formula |
C16H20N4O4S |
Molecular Weight |
371.463 |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D |
InChI Key |
WCYVLAMJCQZUCR-UENXPIBQSA-N |
SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Synonyms |
4-[[3-(Hydroxymethyl)phenyl]amino]-N-[[(1-methylethyl-d7)amino]carbonyl]-3-pyridinesulfonamide; AC 3534-d7; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Hydroxy Torsemide D7
Precursor Chemistry and Reaction Pathways for the Synthesis of Hydroxy Torsemide-d7
The synthesis of this compound is not a direct deuteration of the final molecule but rather a multi-step process that begins with a deuterated precursor. The labeling pattern, with seven deuterium (B1214612) atoms on the terminal isopropyl group, points to a synthetic strategy involving a deuterated isopropyl synthon. vulcanchem.comscbt.com
The parent compound, Torsemide (B1682434), consists of a pyridine-sulfonamide core linked to an m-toluidine (B57737) group and an N-isopropylurea side chain. chemsrc.com Hydroxy Torsemide is the M1 metabolite, formed by the hydroxylation of the methyl group on the tolyl ring into a hydroxymethyl group. nih.govsynzeal.com
A plausible synthetic pathway for this compound would first involve the synthesis of Torsemide-d7, followed by a selective hydroxylation step.
Preparation of Deuterated Precursor: The key starting material is a fully deuterated isopropyl building block, such as (propan-2-yl-d7)amine. This precursor contains the seven deuterium atoms required for the final product.
Synthesis of Torsemide-d7: The synthesis of the parent deuterated drug, Torsemide-d7 (CAS 1189375-06-1), would likely follow established routes for Torsemide synthesis, but with the deuterated precursor. synzeal.com This typically involves:
Formation of a deuterated isocyanate, (isopropyl-d7)isocyanate, from the corresponding amine.
Reaction of this isocyanate with the sulfonamide nitrogen of 4-(m-tolylamino)pyridine-3-sulfonamide to form the final Torsemide-d7 structure.
Selective Hydroxylation: The final step is the conversion of Torsemide-d7 to this compound (CAS 1329613-35-5). pharmaffiliates.com This involves the selective oxidation of the benzylic methyl group on the tolyl ring. This transformation can be achieved through methods that mimic metabolic pathways, such as using liver microsomal fractions in vitro or employing specific chemical oxidizing agents that target the benzylic position. researchgate.net
This precursor-based approach ensures that the deuterium labeling is confined exclusively to the isopropyl moiety, which is critical for its function as an internal standard in mass spectrometric analysis. vulcanchem.com
Optimization of Deuteration Efficiency and Regioselectivity in Target Molecules
For a compound like this compound, regioselectivity is fundamentally controlled by the synthetic strategy. By using a pre-labeled building block like (propan-2-yl-d7)amine, the position of the deuterium atoms is predetermined, guaranteeing 100% regioselectivity for the isopropyl group. vulcanchem.com
However, in the broader context of developing deuterated molecules via H/D exchange, optimization is critical. Key parameters that are fine-tuned to maximize efficiency and selectivity include:
Catalyst Selection: The choice of catalyst is paramount. For example, manganese-based catalysts have been shown to be highly effective for the ortho-selective deuteration of aromatic amides, while silver-based catalysts can selectively deuterate electron-rich arenes. nih.govrsc.org
Reaction Conditions: Temperature, pressure, and reaction time are crucial variables. Optimizing these can significantly increase deuterium incorporation. For instance, studies have shown that increasing the temperature in manganese-catalyzed deuteration from 40 °C to 60 °C improves the deuterium incorporation rate. rsc.org Microwave-assisted synthesis can also dramatically accelerate H/D exchange reactions, reducing reaction times from hours to minutes while achieving excellent deuterium incorporation. diva-portal.org
Deuterium Source: The choice and concentration of the deuterium source (e.g., D₂O) can impact the reaction's efficiency. nih.gov
Flow Chemistry: Continuous-flow reactors offer advantages over traditional batch methods by improving heat and mass transfer, leading to better reaction efficiency and easier scalability. researchgate.nettn-sanso.co.jpcolab.ws
The table below summarizes optimization parameters from a representative silver-catalyzed deuteration study.
Data adapted from a study on silver-catalyzed regioselective deuteration of (hetero)arenes. nih.gov
Purification and Isolation Techniques for High-Purity Stable Isotope-Labeled Compounds
Achieving high purity is essential for stable isotope-labeled compounds, especially when they are intended for use as analytical standards. acs.org The purification process must effectively remove unreacted starting materials, non-deuterated or partially deuterated species, and other reaction byproducts.
Commonly employed techniques include:
Chromatography: High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification of pharmaceutical compounds and their labeled analogs. acs.org It offers high resolution to separate the target compound from closely related impurities. Solid-Phase Extraction (SPE) is another valuable chromatographic technique, often used for sample cleanup and removal of excess reagents or salts. vulcanchem.comacs.org
Extraction: Liquid-liquid extraction may be used as an initial purification step to separate the product from a complex reaction mixture based on its solubility. vulcanchem.com
Characterization and Purity Verification: The purity and identity of the final compound are confirmed using a combination of analytical methods.
Mass Spectrometry (MS): LC-MS is used to confirm the molecular weight, which will be higher than the unlabeled compound due to the incorporated deuterium atoms, and to assess isotopic enrichment. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the labeled positions, while ²H NMR confirms the presence of deuterium. NMR also provides structural confirmation and helps identify any impurities. nih.gov
The successful preparation of highly purified isotope-labeled standards is a prerequisite for the development of robust and accurate quantitative analytical methods. acs.org
Scale-Up Considerations for Research and Development Quantities
Transitioning the synthesis of a deuterated compound like this compound from a laboratory bench scale to larger research and development (R&D) or commercial quantities introduces several challenges.
Process Efficiency and Technology: Traditional batch synthesis methods can be inefficient for larger scales due to issues with heating, cooling, and mixing. tn-sanso.co.jp Continuous flow chemistry is an increasingly adopted technology to address these limitations. colab.ws Flow reactors can improve reaction efficiency, reduce reaction times, and simplify the workup and purification processes, making the synthesis more economical and scalable. tn-sanso.co.jp
Catalyst Management: For syntheses involving catalysts, their cost, efficiency, and reusability are key considerations for scale-up. researchgate.net Developing robust catalysts that can be easily separated from the product and reused is an important area of research.
Purity and Consistency: Ensuring batch-to-batch consistency and maintaining high purity are critical for compounds used in regulated pharmaceutical studies. avs.org The purification methods must also be scalable to handle larger quantities without compromising the final product's quality.
Safety: The safety protocols for handling reagents and managing reaction conditions must be rigorously evaluated and adapted for larger-scale operations.
The development of an efficient, cost-effective, and scalable synthetic process is essential for making deuterated compounds like this compound readily available for pharmaceutical research and development. researchgate.netcolab.ws
Compound Information Table
Advanced Analytical Characterization and Quantification of Hydroxy Torsemide D7
Mass Spectrometric Approaches for Deuterium (B1214612) Content and Isotopic Purity Determination
Mass spectrometry is an indispensable tool for confirming the molecular identity and assessing the isotopic purity of Hydroxy Torsemide-d7.
High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation and Isotope Pattern Analysis
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous confirmation of the elemental composition of this compound. The theoretical exact mass of the deuterated compound is compared against the measured mass, with minimal deviation expected. For instance, LC-MS analysis of Hydroxy Torsemide (B1682434) has been performed using a TripleTOF 5600 SCIEX instrument, which can provide high-resolution data. nih.gov
Furthermore, HRMS is instrumental in analyzing the isotopic pattern of this compound. The relative abundance of the M+1, M+2, etc., isotopic peaks should align with the theoretical distribution for a molecule containing seven deuterium atoms. This analysis confirms the successful incorporation of deuterium and helps to identify any residual non-deuterated or partially deuterated species. The purity of deuterated forms (d1-d7) is often expected to be ≥99%. caymanchem.com
Table 1: Theoretical vs. Observed Mass for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃D₇N₄O₄S |
| Theoretical Monoisotopic Mass | 371.1634 u |
| Observed Mass (HRMS) | Typically within 5 ppm deviation |
Isotope Ratio Mass Spectrometry (IRMS) for Precise Isotopic Enrichment Analysis
While HRMS provides excellent data on molecular confirmation and pattern, Isotope Ratio Mass Spectrometry (IRMS) offers a higher degree of precision for determining the exact isotopic enrichment of this compound. IRMS measures the ratio of heavy to light isotopes with very high precision, which is crucial for applications requiring exact knowledge of the deuterium content. This technique is particularly important for quantitative studies where the internal standard's isotopic purity directly impacts the accuracy of the final concentration determination.
Chromatographic Separation Techniques for Resolution and Purity Assessment
Chromatographic methods are essential for separating this compound from its non-deuterated counterpart, other metabolites, and potential impurities within a sample.
Liquid Chromatography (LC) Methodologies for Analytical Purity and Impurity Profiling
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), coupled with mass spectrometry (LC-MS), is the cornerstone for the analysis of this compound. vulcanchem.com Reversed-phase chromatography is commonly employed, utilizing columns such as C18 to separate compounds based on their hydrophobicity. nih.govipinnovative.com
A typical LC method would involve a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). vulcanchem.comipinnovative.com The method is optimized to achieve baseline separation between this compound and any potential interfering substances. For example, a developed RP-HPLC method for Torsemide used a Zorbax C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) (50:50 v/v) at a flow rate of 1.3 mL/min, with detection at 288 nm. ipinnovative.com The retention time for Torsemide in this method was approximately 6.0 minutes. ipinnovative.com
Impurity profiling is a critical aspect of this analysis. The high resolving power of modern LC columns allows for the detection and quantification of even minor impurities, ensuring the quality and reliability of the this compound standard.
Table 2: Example LC Method Parameters for Hydroxy Torsemide Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax Eclipse Plus C18, 2.1 mm x 150 mm, 3.5 µm | nih.gov |
| Mobile Phase | Phosphate buffer and methanol (50:50 v/v) | ipinnovative.com |
| Flow Rate | 1.3 mL/min | ipinnovative.com |
| Detection | UV at 288 nm or Mass Spectrometry | nih.govipinnovative.com |
Gas Chromatography (GC) Methodologies for Volatile Derivatives and Specificity
While less common for a relatively polar molecule like this compound, Gas Chromatography (GC) coupled with mass spectrometry (GC-MS) can be used after appropriate derivatization. Derivatization is necessary to increase the volatility and thermal stability of the analyte. A study on the parent compound, Torsemide, found that flash methylation using trimethylanilinium hydroxide (B78521) was a suitable derivatization procedure for GC-MS analysis. nih.gov This approach could potentially be adapted for this compound, offering an alternative analytical strategy with high specificity, particularly when coupled with mass spectrometric detection in selected ion monitoring (SIM) mode. nih.gov
Method Development and Validation Principles for Quantitative Bioanalysis
The use of this compound as an internal standard in quantitative bioanalysis necessitates rigorous method development and validation to ensure data integrity. Validation is performed in accordance with guidelines from regulatory bodies.
Key validation parameters include:
Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ipinnovative.com
Linearity: The demonstration that the analytical response is directly proportional to the concentration of the analyte over a defined range. ipinnovative.com For instance, methods for Torsemide have shown linearity over concentration ranges of 1-2500 ng/mL with a correlation coefficient (r²) >0.99. vulcanchem.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. ipinnovative.com The mean percentage recovery for Torsemide has been found to be around 99.80%. ipinnovative.com
Matrix Effect: The influence of sample matrix components on the ionization of the analyte and internal standard.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.
The development of a robust and validated bioanalytical method using this compound as an internal standard is paramount for obtaining reliable pharmacokinetic and metabolic data for its non-deuterated analog.
Table 3: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Hydroxy Torsemide |
| Torsemide |
| Torsemide-d7 |
| Acetonitrile |
| Methanol |
| Formic acid |
| Ammonium formate |
| Trimethylanilinium hydroxide |
| 4'-Hydroxy Torsemide-d7 |
| 4'-Hydroxy Torsemide |
Principles of Stable Isotope-Labeled Internal Standard (SIL-IS) Utilization in Quantitative Mass Spectrometry
The use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone of highly accurate quantitative analysis in mass spectrometry (MS), particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated form of Hydroxy Torsemide, serves as an ideal SIL-IS for the quantification of the native, unlabeled analyte. lgcstandards.comcaymanchem.commedchemexpress.com The fundamental principle behind this technique lies in the near-identical physicochemical properties of the SIL-IS and the analyte of interest.
This compound and Hydroxy Torsemide exhibit the same chromatographic retention time, ionization efficiency, and fragmentation patterns in the mass spectrometer. However, they are distinguishable by their mass-to-charge ratio (m/z) due to the mass difference imparted by the deuterium atoms. pharmaffiliates.com This co-elution and similar behavior in the ion source and mass analyzer allow the SIL-IS to effectively compensate for variations that can occur during sample preparation, injection, and ionization.
During analysis, a known amount of this compound is added to each sample at an early stage of the workflow. The ratio of the MS signal response of the endogenous Hydroxy Torsemide to the signal response of the this compound is then measured. This ratio is used to calculate the concentration of the analyte in the sample by comparing it to a calibration curve constructed from samples containing known concentrations of the analyte and the same amount of SIL-IS. This ratiometric measurement corrects for analyte loss during sample processing and any fluctuations in instrument performance, leading to high precision and accuracy in quantification. The use of a stable isotope-labeled internal standard like Torsemide-d7 is also crucial in pharmacokinetic studies to ensure accurate quantification. vulcanchem.com
Validation Parameters for Analytical Method Performance in Research Contexts
The validation of an analytical method is critical to ensure its reliability and that the generated data is accurate and reproducible. For the quantification of this compound in research settings, several key performance parameters must be rigorously evaluated, often following guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net
Linearity: This parameter assesses the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For Hydroxy Torsemide, analytical methods have demonstrated linearity over specific concentration ranges, with correlation coefficients (r²) typically greater than 0.99, indicating a strong linear relationship. ipinnovative.com For instance, a reversed-phase high-performance liquid chromatography (RP-HPLC) method for Torsemide showed a linearity range of 10-30 μg/mL with a correlation coefficient of 0.9980. ipinnovative.com
Precision: Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is assessed at two levels:
Intra-day precision (Repeatability): Assesses the precision over a short period with the same operator, equipment, and reagents.
Inter-day precision (Intermediate Precision): Evaluates the precision over a longer period, potentially with different operators, equipment, and on different days. For example, a validated LC-MS method for torsemide demonstrated intra-day and inter-day precision with CVs of less than 15%. researchgate.net
Accuracy: Accuracy refers to the closeness of the mean of a set of results to the true or accepted reference value. It is often determined by performing recovery studies, where a known amount of the analyte is spiked into a blank matrix and the percentage of the analyte recovered by the method is calculated. The mean percentage recovery for Torsemide in one study was found to be 99.80%. ipinnovative.com
Specificity: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. In chromatographic methods, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. researchgate.net
The table below summarizes typical validation parameters for a hypothetical validated LC-MS/MS method for Hydroxy Torsemide.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) ≥ 0.99 | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.9992 |
| Intra-day Precision (%RSD) | ≤ 15% | < 10% |
| Inter-day Precision (%RSD) | ≤ 15% | < 12% |
| Accuracy (% Recovery) | 85 - 115% | 98.5% |
| Specificity | No interference at the retention time of the analyte | No interfering peaks observed |
Application in Reference Standard Certification and Inter-Laboratory Comparability Studies
This compound plays a vital role as a reference material in the certification of analytical standards and in ensuring the comparability of results between different laboratories. High-purity reference standards are essential for the accurate calibration of analytical instruments and for the validation of analytical methods. axios-research.com
In the process of certifying a new batch of Hydroxy Torsemide reference standard, this compound can be used as an internal standard in an isotope dilution mass spectrometry (IDMS) method. IDMS is considered a primary or "higher-order" reference method due to its high accuracy and precision. By using a well-characterized standard of this compound, the concentration of the unlabeled Hydroxy Torsemide in the candidate reference material can be determined with a high degree of certainty.
Inter-laboratory comparability studies, also known as proficiency testing or round-robin tests, are crucial for assessing the competence of different laboratories to perform specific analyses. In such studies, a homogenous sample containing an unknown concentration of Hydroxy Torsemide is distributed to multiple participating laboratories. Each laboratory is also provided with this compound to be used as an internal standard. The use of a common, well-characterized SIL-IS minimizes the variability in results that could arise from differences in sample preparation and analytical instrumentation among the laboratories. This allows for a more accurate assessment of each laboratory's performance and helps to ensure that results are comparable and reliable across different testing sites. The development of robust analytical methods using deuterated standards like this compound requires rigorous validation to ensure this reliability and reproducibility. vulcanchem.com
Investigative Applications of Hydroxy Torsemide D7 in Drug Metabolism Research
Elucidating Metabolic Pathways of Torsemide (B1682434) and its Hydroxylated Metabolites
The biotransformation of Torsemide is a multifaceted process primarily occurring in the liver, involving both Phase I and Phase II metabolic reactions. drugbank.comnih.gov Hydroxy Torsemide-d7 is invaluable in tracing and quantifying the metabolites formed during these processes, thereby providing a clearer picture of Torsemide's metabolic fate.
Role of Cytochrome P450 (CYP) Enzymes in the Hydroxylation of Torsemide to Hydroxy Torsemide
The initial and rate-limiting step in the metabolism of Torsemide is the hydroxylation of its tolyl-methyl group to form Hydroxy Torsemide (M1), a reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. researchgate.net Specifically, CYP2C9 is the primary enzyme responsible for this transformation, with CYP2C8 also contributing, albeit to a lesser extent. drugbank.comacs.orgnih.gov
Research has shown that CYP2C9 metabolizes Torsemide more efficiently than CYP2C8, exhibiting a significantly higher intrinsic clearance for methyl hydroxylation. acs.org The regioselectivity of hydroxylation also differs between these two enzymes. acs.org The use of deuterated standards like this compound allows for precise kinetic analysis of these enzymatic reactions. By incubating Torsemide with human liver microsomes or recombinant CYP enzymes and using this compound as an internal standard for LC-MS analysis, researchers can accurately determine key kinetic parameters.
Table 1: Kinetic Parameters of Torsemide Hydroxylation by CYP2C8 and CYP2C9
| Enzyme | Metabolic Reaction | Km (μM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) |
|---|---|---|---|---|
| CYP2C8 | Methyl Hydroxylation | 250 ± 40 | 10.5 ± 0.8 | 0.042 |
| Ring Hydroxylation | 300 ± 50 | 3.6 ± 0.3 | 0.012 | |
| CYP2C9 | Methyl Hydroxylation | 20 ± 3 | 48 ± 2 | 2.4 |
| Ring Hydroxylation | 35 ± 5 | 7.5 ± 0.5 | 0.21 |
Data derived from studies on wild-type enzymes and presented as mean ± SD. acs.org
Characterization of Phase II Metabolic Transformations Affecting Hydroxy Torsemide
Following Phase I hydroxylation, Hydroxy Torsemide can undergo Phase II conjugation reactions, which increase its water solubility and facilitate its excretion. nih.govlongdom.org The principal Phase II reaction for hydroxylated metabolites is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govdrughunter.com This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of Hydroxy Torsemide. researchgate.net
The investigation of these Phase II transformations is crucial for a complete understanding of Torsemide's metabolic profile. This compound can be utilized in in vitro systems containing UGT enzymes to study the formation of Hydroxy Torsemide glucuronide. This allows for the characterization of the specific UGT isoforms involved and the kinetics of the conjugation reaction. The stable isotope label ensures accurate quantification, distinguishing the metabolite from endogenous compounds in the biological matrix. caymanchem.commedchemexpress.com
In Vitro Models for Drug Metabolism Studies Utilizing this compound
A variety of in vitro models are employed to predict and study drug metabolism. This compound is a vital analytical tool in these systems, enabling precise and reliable quantification of metabolite formation. caymanchem.comvulcanchem.com
Utilization of Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions) in Metabolic Incubations
Human liver microsomes and S9 fractions are widely used in vitro tools for studying drug metabolism. nih.gov Microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and are rich in Phase I enzymes like CYPs. nih.gov The S9 fraction contains both microsomes and the cytosolic fraction, which includes various Phase II enzymes. nih.govscience.gov
In a typical experiment, Torsemide is incubated with liver microsomes or S9 fractions in the presence of necessary cofactors (e.g., NADPH for CYP-mediated reactions). tandfonline.comsoft-tox.org this compound is added as an internal standard during sample processing for LC-MS analysis. caymanchem.com This methodology allows for the determination of the rate of Hydroxy Torsemide formation and can be used to screen for potential drug-drug interactions by observing the inhibitory effects of other compounds on Torsemide metabolism. nih.gov
Table 2: Application of this compound in Subcellular Fraction Studies
| In Vitro System | Key Enzymes Present | Typical Application with this compound | Research Finding |
|---|---|---|---|
| Liver Microsomes | Phase I (CYPs) | Quantification of CYP-mediated hydroxylation of Torsemide. | Determining kinetic parameters (Km, Vmax) for CYP2C8 and CYP2C9. acs.org |
| S9 Fraction | Phase I (CYPs) & Phase II (e.g., UGTs) | Comprehensive metabolic profiling including both hydroxylation and subsequent conjugation. | Elucidating the complete metabolic pathway from parent drug to conjugated metabolites. nih.govscience.gov |
Application in Isolated Hepatocyte Systems and Hepatic Cell Lines for Metabolic Profiling
Isolated primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of both Phase I and Phase II enzymes and transporters. nih.gov However, their availability is limited. nih.gov Consequently, immortalized hepatic cell lines, such as HepG2 and Huh-7, are also utilized, although their metabolic capacity can be lower and more variable than primary hepatocytes. nih.gov
In these cellular systems, this compound is used to accurately quantify the intracellular and extracellular concentrations of Hydroxy Torsemide produced from the parent drug over time. vulcanchem.com This provides a more physiologically relevant picture of metabolism and can help in understanding the interplay between metabolic enzymes and cellular transport processes. researchgate.net
Bioreactor Systems for Long-Term Maintenance of Metabolic Competence and Compound Throughput
A significant limitation of traditional hepatocyte cultures is the rapid decline in their metabolic competence. tandfonline.com Advanced 3D culture systems, such as bioreactors, have been developed to maintain hepatocyte viability and metabolic function for extended periods. tandfonline.com These systems provide a more in vivo-like environment, allowing for long-term studies of drug metabolism and chronic toxicity.
The use of this compound in conjunction with bioreactor technology enables researchers to perform long-term metabolic profiling of Torsemide. This is particularly useful for investigating time-dependent metabolic changes and for higher-throughput screening of drug candidates for their metabolic liabilities. The stable isotope-labeled standard ensures the robustness and reproducibility of the analytical measurements over the extended duration of the experiments. tandfonline.com
In Vivo Preclinical Metabolism and Disposition Studies Employing this compound as a Tracer (non-human animal models)
The use of stable isotope-labeled compounds, such as this compound, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. These deuterated tracers are invaluable in preclinical animal models for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate before human trials. researchgate.net Unlike radioactive isotopes, stable isotopes like deuterium (B1214612) (²H) are non-radioactive, enhancing the safety profile of preclinical studies. aap.org By incorporating deuterium atoms at metabolically stable positions, this compound becomes chemically identical to its non-labeled counterpart but distinguishable by mass spectrometry. scitechnol.com This allows researchers to administer the tracer and precisely track its journey through a biological system, providing clear insights into the parent drug's metabolic fate. rroij.com
In vivo tracer studies in animal models like rats are fundamental for understanding how a drug and its metabolites are eliminated from the body and where they accumulate. When this compound is administered to rats, its distinct mass allows it to be differentiated from any endogenous compounds, enabling precise quantification in various biological matrices.
The primary objectives of such a study would be to map excretion pathways and determine tissue distribution. Following administration of this compound, researchers collect urine, feces, and blood samples over a defined period. Analysis of these samples via liquid chromatography-mass spectrometry (LC-MS) reveals the proportion of the dose excreted through renal and fecal routes. This helps to identify the primary clearance mechanism of torsemide in the rat model.
For tissue distribution, various organs and tissues are collected at specific time points post-administration. By measuring the concentration of this compound in these tissues, scientists can identify potential sites of accumulation. Pharmacokinetic studies of the parent compound, torsemide, in rats provide a baseline for what might be observed. Studies have shown that torsemide exhibits dose-independent pharmacokinetics in rats and has a high oral bioavailability, indicating that first-pass metabolism effects in the liver are minimal in this species. nih.gov The drug is also highly bound to plasma proteins. nih.gov A tracer study with this compound would confirm and expand upon these findings, providing definitive data on metabolite distribution and rates of elimination from specific tissues.
Table 1: Illustrative Pharmacokinetic Parameters of Torsemide in a Rat Model (This table is based on data for the non-labeled parent compound, Torsemide, and illustrates the type of data generated in preclinical animal studies.)
A significant challenge in drug development is extrapolating preclinical data to humans due to species differences in drug metabolism. tandfonline.com Using deuterated analogs like this compound in multiple preclinical species (e.g., rats, dogs) allows for a direct comparison of metabolic pathways. Deuteration at a site of metabolism can slow down the enzymatic reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). researchgate.net This effect can help to unmask or emphasize minor metabolic pathways, providing a more complete picture of a drug's biotransformation and how it varies between species. nih.gov
For torsemide, significant species differences in metabolism are known. In rats, hepatic metabolism is minimal. nih.gov In dogs, torsemide is metabolized by the cytochrome P450 (CYP) enzyme system in the liver, though a substantial portion is still excreted unchanged in the urine. merckvetmanual.comnih.gov In humans, torsemide undergoes extensive metabolism by hepatic CYP2C9, with only about 20% of the drug being excreted unchanged. nih.gov
A comparative study using this compound would involve administering the tracer to different animal species. By analyzing the resulting metabolite profiles, researchers can directly compare the types and quantities of metabolites formed. This information is critical for selecting the most appropriate animal model for toxicology studies—one whose metabolic profile most closely resembles that of humans.
Table 2: Comparative Metabolic Profile of Torsemide Across Species (This table, based on the non-labeled parent drug, highlights the species differences that deuterated tracer studies help to investigate.)
Tracer Studies in Animal Models for Excretion Pathways and Tissue Distribution (e.g., rat studies)
Assessment of Drug-Drug Interactions at the Metabolic Level Using Stable Isotope Tracers (general mechanistic studies)
Stable isotope tracers like this compound are powerful tools for investigating the potential for drug-drug interactions (DDIs) at the metabolic level. scitechnol.comresearchgate.net These studies are crucial because many drugs are metabolized by the same enzyme systems, leading to competition that can alter a drug's concentration and lead to toxicity or loss of efficacy. Torsemide's metabolism is primarily mediated by the enzyme CYP2C9, making it susceptible to interactions with other drugs that inhibit or induce this enzyme. fda.gov
A common mechanistic DDI study design involves what is known as a "cocktail" approach or a crossover study. researchgate.net For instance, a subject can be brought to a steady-state concentration with the non-labeled therapeutic drug. Then, a single microdose of the stable isotope-labeled version (the "tracer," e.g., this compound) is administered along with the potentially interacting drug. By measuring the ratio of the labeled to unlabeled drug and their respective metabolites in plasma over time, researchers can precisely quantify the effect of the interacting drug on the metabolism and clearance of the primary drug without interrupting the subject's therapy. researchgate.netaap.org
This methodology can determine if a co-administered drug inhibits or induces the metabolic pathway of torsemide. For example, co-administration with a known CYP2C9 inhibitor would be expected to decrease the clearance of this compound, leading to a higher plasma concentration and longer half-life compared to when it is administered alone. Conversely, a CYP2C9 inducer would increase its clearance. fda.gov This provides critical information for guiding clinical use and preventing adverse events. scitechnol.com
Table 3: Examples of Compounds Interacting with CYP2C9, the Primary Metabolizing Enzyme for Torsemide
Role of Hydroxy Torsemide D7 in Understanding Drug Transport Mechanisms
Study of Uptake Transporters and Their Involvement in Cellular Permeation (e.g., Organic Anion Transporting Polypeptides (OATPs), OATP1B1)
In contrast to efflux transporters, uptake transporters facilitate the entry of compounds into cells. The Organic Anion Transporting Polypeptide (OATP) family, particularly OATP1B1, which is predominantly expressed on the sinusoidal membrane of hepatocytes, plays a significant role in the hepatic uptake of numerous drugs from the bloodstream. nih.gov This uptake is often the first step in the metabolism and subsequent biliary or renal clearance of a drug. nih.gov
Impact of Deuteration on Transporter-Mediated Processes and Permeability Characteristics
The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) can subtly alter a molecule's physicochemical properties, which may, in turn, affect its interaction with drug transporters and its permeability across cell membranes. cdnsciencepub.comnih.gov This is due to the deuterium kinetic isotope effect (DKIE), where the increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com
While the primary impact of deuteration is often seen in slowing metabolic reactions involving C-H bond cleavage, it can also influence transport processes. cdnsciencepub.comnih.gov The altered bond strength and vibrational energy can affect the non-covalent interactions (e.g., hydrogen bonding, van der Waals forces) between the drug molecule and the transporter protein's binding site. mdpi.com This could potentially lead to changes in binding affinity (Km) or the maximum transport rate (Vmax). nih.gov For example, some studies have shown that deuteration can either increase or decrease the transport of a compound across a membrane, depending on the specific transporter and the position of deuteration. cdnsciencepub.commdpi.com The use of Hydroxy Torsemide-d7 allows for direct investigation into whether the deuterium substitution alters its recognition and transport by key efflux and uptake transporters compared to its non-deuterated counterpart.
| Parameter | Potential Effect of Deuteration | Rationale |
| Transporter Binding Affinity (Km) | May increase, decrease, or have no change | Altered non-covalent interactions due to changes in bond length and vibrational energy. mdpi.com |
| Maximum Transport Rate (Vmax) | May be altered | Changes in the conformational dynamics of the transporter-substrate complex. nih.gov |
| Passive Permeability | Generally considered minimal | The physicochemical changes are usually too subtle to significantly impact passive diffusion. |
| Metabolic Stability | Can be significantly increased | The stronger C-D bond is more resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. nih.govjuniperpublishers.com |
This table presents potential effects and is for illustrative purposes. Actual effects are compound and transporter-specific and require experimental verification.
In Vitro Models for Transport Studies Utilizing Labeled Compounds (e.g., Caco-2 cell monolayers, membrane vesicle assays)
To investigate the transport mechanisms of drugs and their metabolites, researchers rely on a variety of in vitro models. The use of isotopically labeled compounds like this compound is essential in these systems for accurate quantification and to distinguish the test compound from endogenous substances.
Caco-2 Cell Monolayers: Human colon adenocarcinoma (Caco-2) cells, when cultured on semipermeable filters, differentiate to form a monolayer that structurally and functionally mimics the intestinal epithelium. nih.gov This makes them an invaluable tool for predicting the oral absorption of drugs and for studying the roles of intestinal transporters. nih.govgu.se In a typical Caco-2 assay, the permeability of a compound is measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions. By using this compound, researchers can precisely measure its transport across the Caco-2 monolayer. An efflux ratio (the ratio of basolateral-to-apical permeability to apical-to-basolateral permeability) significantly greater than one suggests the involvement of an efflux transporter like P-glycoprotein. researchgate.net
Membrane Vesicle Assays: These assays utilize membrane vesicles isolated from cells that overexpress a specific transporter protein (e.g., P-gp, OATP1B1). These vesicles provide a simplified system to study the direct interaction between a compound and a single transporter without the confounding factors of cellular metabolism or the presence of other transporters. In this setup, the uptake of a labeled substrate, such as this compound, into the vesicles is measured over time. This allows for the determination of key transport kinetic parameters like Km and Vmax, confirming whether the compound is a substrate for that specific transporter.
| In Vitro Model | Primary Application | Information Gained |
| Caco-2 Cell Monolayers | Predicting intestinal absorption and identifying efflux transporter substrates. nih.govgu.se | Permeability coefficients (Papp), efflux ratio, potential for oral absorption. |
| Membrane Vesicle Assays | Characterizing direct interaction with a specific transporter. | Confirmation of substrate status, determination of transport kinetics (Km, Vmax). |
| Transfected Cell Lines (e.g., HEK293, MDCK) | Studying the function of a single overexpressed transporter (uptake or efflux). core.ac.uk | Substrate identification, inhibition potential, transport kinetics. |
This table summarizes common in vitro models and the type of data they provide in drug transport studies.
Future Directions and Emerging Research Avenues for Deuterated Analogs
Advancements in Isotopic Labeling Technologies and Synthetic Strategies
The creation of deuterated compounds, such as Hydroxy Torsemide-d7, is fundamentally reliant on innovations in isotopic labeling and synthetic chemistry. researchgate.net Modern synthetic methodologies have evolved to offer more efficient and site-specific incorporation of deuterium (B1214612). researchgate.netnih.gov
A significant area of advancement is the use of transition metal-catalyzed C-H activation, which allows for the direct substitution of hydrogen with deuterium. nih.govchemrxiv.org This technique is often more efficient than older methods that required numerous steps. nih.gov Methodologies like hydrogen isotope exchange (HIE) are particularly useful as they enable deuterium incorporation at a late stage of synthesis without needing a pre-functionalized molecule. researchgate.netacs.org Catalysts based on palladium, iridium, and manganese have been instrumental in these developments. researchgate.netchemrxiv.orgrsc.org Furthermore, the use of flow chemistry is emerging as a way to improve the control, safety, and scalability of deuteration reactions. x-chemrx.com
Innovations also include the development of more practical deuterium-donating reagents, moving away from traditional deuterium gas to sources like deuterated water (D₂O). rsc.orgx-chemrx.com These advancements collectively make the synthesis of deuterated standards more accessible and facilitate the creation of novel compounds for metabolic research. researchgate.netresearchgate.net
Table 1: Advancements in Isotopic Labeling Technologies
| Technology/Strategy | Description | Key Advantages |
|---|---|---|
| Catalytic C-H Activation | Employs transition metal catalysts to directly and selectively replace C-H bonds with C-D bonds. nih.govchemrxiv.org | High efficiency, regioselectivity, and suitability for late-stage functionalization. researchgate.netnih.gov |
| Hydrogen Isotope Exchange (HIE) | A process that directly swaps hydrogen for deuterium on a molecule, often catalyzed by metals. acs.org | Atom-economical and avoids multi-step synthesis from labeled starting materials. x-chemrx.com |
| Flow Chemistry | Utilizes continuous-flow reactors instead of traditional batch synthesis. x-chemrx.com | Enhanced safety, precise control of reaction parameters, and improved scalability. x-chemrx.com |
| Novel Deuterating Agents | Use of readily available and safer deuterium sources, such as deuterated water (D₂O). rsc.org | Cost-effective and convenient compared to traditional deuterium gas. rsc.orgx-chemrx.com |
Expanding the Application of Deuterated Metabolites in Systems Biology and Metabolomics Research
Deuterated metabolites like this compound are indispensable tools in the fields of systems biology and metabolomics. clearsynth.com In quantitative metabolomics, such compounds are considered the gold standard for use as internal standards. clearsynth.comnih.gov When added to a biological sample, a deuterated internal standard can correct for variations in sample handling and instrument response, enabling the precise and accurate quantification of its non-deuterated counterpart. clearsynth.comresearchgate.net
The application extends into metabolic flux analysis (MFA), a technique used to measure the rate of turnover in metabolic pathways. mit.educreative-proteomics.com By introducing a stable isotope-labeled compound into a biological system, researchers can trace the path of the isotope as it is incorporated into various downstream metabolites. nih.govnih.gov This provides a dynamic view of metabolic network activity that cannot be achieved by simply measuring metabolite concentrations. mit.edu
This ability to accurately quantify metabolic fluxes is critical for systems biology, where experimental data is used to build and validate computational models of metabolic networks. mit.edufrontiersin.org The high-quality quantitative data derived from experiments using deuterated standards is essential for creating robust and predictive biological models. frontiersin.org These approaches are vital for understanding the metabolic changes associated with disease or in response to drug administration. nih.gov
Development of Novel Bioanalytical Strategies for Complex Biological Matrices
The accurate analysis of deuterated metabolites within complex biological samples like plasma and urine requires sophisticated bioanalytical strategies. nih.govnih.gov Liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS), is the cornerstone of modern bioanalysis for these compounds. nih.govnih.gov
Recent advancements focus on enhancing both the separation and the detection aspects of this technology. The use of microbore UHPLC columns (e.g., 1.0-mm inner diameter) has been shown to increase sensitivity and lower detection limits compared to standard columns, which is particularly advantageous when sample amounts are limited. nih.govresearchgate.net Furthermore, HRMS provides high mass accuracy, which aids in the confident identification of metabolites. nih.gov
Innovations in sample preparation are also critical. Techniques like solid-phase extraction (SPE) are used to remove interfering substances from the matrix, improving the quality and reliability of the data. organomation.comcam.ac.uk To handle the large sample numbers typical in metabolomics studies, automated and high-throughput sample preparation systems are being developed. nih.govorganomation.com Emerging techniques such as ion-mobility mass spectrometry (IM-MS) offer an additional dimension of separation, helping to distinguish between closely related isomeric compounds. chromatographyonline.com
Table 2: Emerging Bioanalytical Strategies
| Bioanalytical Strategy | Description | Advantages for Deuterated Metabolite Analysis |
|---|---|---|
| Microbore UHPLC-HRMS | Utilizes UHPLC with smaller inner diameter columns (e.g., 1.0 mm) coupled to high-resolution mass spectrometry. nih.gov | Increased sensitivity, lower limits of detection (LOD), and reduced solvent consumption. nih.govresearchgate.net |
| Automated Sample Preparation | Employs robotic systems for extraction and cleanup steps, such as solid-phase extraction (SPE). organomation.comfrontiersin.org | Improved reproducibility, higher throughput, and reduced manual error. nih.govorganomation.com |
| Ion Mobility-Mass Spectrometry (IM-MS) | Separates ions based on their size and shape in the gas phase before mass analysis. chromatographyonline.com | Provides an additional dimension of separation to resolve isomers and reduce interferences. chromatographyonline.com |
| UHPLC-MS-SPE-NMR | An integrated system that couples UHPLC-MS with solid-phase extraction for subsequent NMR analysis. frontiersin.org | Allows for the purification and definitive structure elucidation of unknown metabolites. frontiersin.org |
Predictive Modeling and Computational Approaches for Drug Disposition and Metabolism Based on Isotopic Data
Data generated from studies using deuterated compounds are increasingly being integrated with computational models to predict drug metabolism and disposition. cam.ac.uk These in silico methods are becoming essential tools in drug discovery and development. researchgate.net
Physiologically based pharmacokinetic (PBPK) models are a key example. These are mathematical models that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. nih.govfrontiersin.org High-quality pharmacokinetic data obtained from studies using deuterated compounds can be used to build, calibrate, and validate these PBPK models, leading to more accurate predictions of a drug's behavior in humans. nih.govfrontiersin.org
Furthermore, computational tools are being developed to predict which parts of a molecule are most likely to be metabolized, known as sites of metabolism (SoM). researchgate.net Machine learning algorithms, trained on experimental data that includes information from deuterated compounds, can improve the accuracy of these predictions. researchgate.net This allows researchers to anticipate potential metabolic liabilities of new drug candidates early in the discovery process. The synergy between high-quality isotopic data and advanced computational modeling facilitates a more rational, predictive approach to drug design, aiming to optimize metabolic properties and reduce late-stage failures in drug development. cam.ac.uk
Q & A
Q. How can researchers distinguish Hydroxy Torsemide-d7 from its non-deuterated parent compound in analytical workflows?
this compound is differentiated from its non-deuterated counterpart (Hydroxy Torsemide) using mass spectrometry (MS) and nuclear magnetic resonance (NMR) . The deuterium substitution at seven positions (C16D7H13N4O4S) introduces a distinct mass shift of +7 atomic mass units (AMU), detectable via high-resolution MS . In NMR, deuterium incorporation alters proton signal patterns, particularly in regions corresponding to the deuterated isopropyl carbamoyl group. Researchers should use isotopic purity certificates provided by suppliers to validate deuteration levels and avoid misinterpretation of spectral data .
Q. What synthetic pathways are recommended for producing this compound with high isotopic purity?
this compound is synthesized via deuterium exchange reactions or by using deuterated precursors (e.g., isopropyl-d7 amine) during the final stages of torsemide derivatization . Key steps include:
- Purification via reverse-phase HPLC to isolate the deuterated product from non-deuterated impurities.
- Validation using isotopic ratio mass spectrometry (IRMS) to confirm ≥98% deuterium incorporation . Note: Contamination risks arise from residual solvents or incomplete deuteration, necessitating rigorous quality control protocols .
Q. Which analytical methods are optimal for quantifying this compound in biological matrices during pharmacokinetic studies?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Example parameters:
- Column : C18, 2.1 × 50 mm, 1.7 µm.
- Ionization : Electrospray ionization (ESI) in positive mode.
- Quantitation : Monitor transitions m/z 371.5 → 284.3 (this compound) and m/z 364.4 → 277.2 (non-deuterated form) . Calibration curves should account for matrix effects (e.g., plasma protein binding) using deuterated internal standards to improve accuracy .
Q. How should this compound be stored to ensure stability in long-term studies?
Store at -20°C in anhydrous, light-protected containers to prevent deuterium loss and degradation. Accelerated stability studies indicate a shelf life of 12–18 months under these conditions. Avoid freeze-thaw cycles, which may induce isotopic scrambling .
Advanced Research Questions
Q. What experimental design considerations are critical when using this compound as an internal standard in metabolic flux analysis?
- Isotopic Interference : Ensure the deuterated compound does not co-elute with endogenous metabolites. Pre-screen matrices (e.g., liver microsomes) to identify potential isobaric interferences .
- Dose-Response Calibration : Use a linear range of 1–1000 ng/mL to cover physiological and supra-physiological concentrations. Validate recovery rates (>90%) via spike-and-recovery experiments .
- Cross-Validation : Compare results with non-deuterated Hydroxy Torsemide to confirm isotopic fidelity .
Q. How can researchers resolve contradictions in reported pharmacokinetic data for this compound across studies?
Discrepancies often arise from variations in bioanalytical methodologies or deuterium isotope effects . For example:
- Deuterium Kinetic Isotope Effect (DKIE) : Slower metabolic clearance of this compound compared to non-deuterated forms may skew half-life (t½) calculations. Control for DKIE by normalizing data to isotopic controls .
- Methodological Variability : Harmonize protocols using guidelines from FDA Bioanalytical Method Validation (e.g., precision within ±15% CV) .
Q. What strategies are effective for profiling this compound-derived impurities in drug formulation studies?
Impurities (e.g., 4’-Hydroxy Torsemide, CAS 99300-67-1) can arise from incomplete deuteration or oxidation. Use:
- Forced Degradation Studies : Expose this compound to heat, light, and pH extremes to simulate degradation pathways .
- High-Resolution MS (HRMS) : Identify impurities with mass accuracy <5 ppm. For example, the non-deuterated impurity (C16H20N4O4S) has a theoretical m/z of 364.42, distinguishable from the deuterated form (m/z 371.46) .
Q. How do deuterium substitutions in this compound affect its binding affinity to sulfonamide-sensitive targets?
Deuterium incorporation at the isopropyl group may alter hydrogen bonding networks and hydrophobic interactions with targets like carbonic anhydrase. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (KD, Kon/Koff). Compare results with non-deuterated controls to isolate isotopic effects .
Q. What computational tools can predict the metabolic pathways of this compound in silico?
- CYP450 Docking Simulations : Use software like AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP2C9).
- Metabolite Prediction : Tools like Meteor Nexus can forecast hydroxylation and sulfation sites. Validate predictions with in vitro hepatocyte assays .
Methodological Best Practices
- Literature Review : Cross-reference primary sources (e.g., CAS 99300-67-1 ) and avoid non-peer-reviewed platforms like commercial product pages .
- Data Reproducibility : Document isotopic purity, storage conditions, and analytical parameters in line with FAIR data principles .
- Contradiction Analysis : Use systematic review frameworks to assess study biases, such as inconsistent deuterium labeling protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
